molecular formula C12H15BrN4O2 B2658010 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid CAS No. 1491131-86-2

4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

Cat. No. B2658010
CAS RN: 1491131-86-2
M. Wt: 327.182
InChI Key: FTSIDGWRHXBQQM-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of bromine, isopropyl, and methyl groups, as well as a carboxylic acid group, suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the various substituents (bromine, isopropyl, dimethyl, and carboxylic acid) attached to the ring. These substituents would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating isopropyl and methyl groups. The compound could potentially undergo a variety of reactions, including substitution reactions at the bromine atom, and reactions at the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility, while the bromine atom could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazole derivatives, including compounds structurally similar to "4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid," focuses on their synthesis and the understanding of their structural properties. Studies like those by Casellato et al. (1995) and Foces-Foces et al. (1999) have explored the synthesis of bromopyrazole derivatives and their crystal structures, respectively. These works underline the importance of bromopyrazole compounds in forming stable complexes and three-dimensional networks through hydrogen bonding and other non-covalent interactions, providing a foundation for developing new materials with specific chemical and physical properties.

Applications in Medicinal Chemistry

Bipyrazole derivatives have been identified as promising candidates in various applications, including as corrosion inhibitors and in medicinal chemistry for their potential biological activities. Zarrok et al. (2012) synthesized bipyrazole derivatives and evaluated their effectiveness as corrosion inhibitors, demonstrating the chemical versatility and applicability of these compounds in industrial settings.

Chemical Reactivity and Interaction Studies

The reactivity and interaction of bromopyrazole derivatives with various chemicals have been the subject of several studies, indicating the potential for these compounds to be used in the synthesis of more complex molecules or as intermediates in chemical reactions. For example, research by Heinisch et al. (1990) on directed lithiation of bromopyrazoles showcases the utility of these compounds in creating vicinally disubstituted pyrazoles, which could be valuable in the development of pharmaceuticals or agrochemicals.

properties

IUPAC Name

4-bromo-3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-5(2)17-7(4)8(6(3)16-17)10-9(13)11(12(18)19)15-14-10/h5H,1-4H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSIDGWRHXBQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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